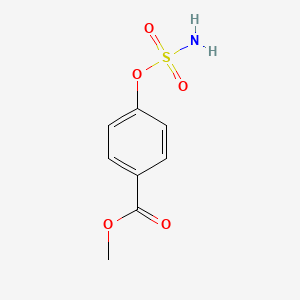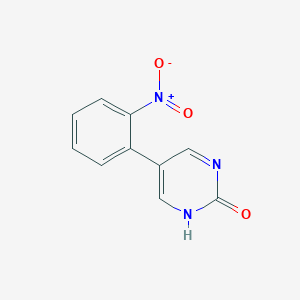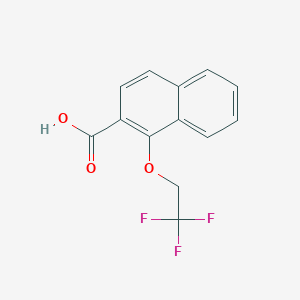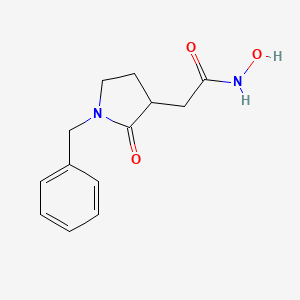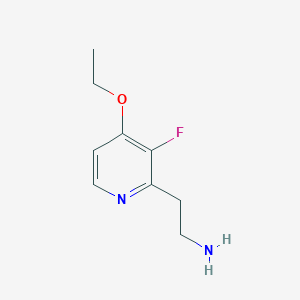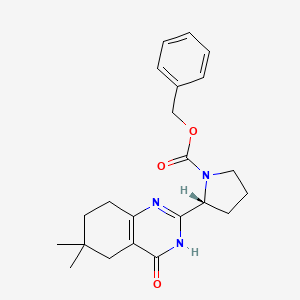
(R)-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, pyrrolidine, and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinazoline rings to tetrahydroquinazoline.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biological research, ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate include other quinazoline derivatives such as:
- 2-(4-Hydroxyphenyl)-4(3H)-quinazolinone
- 6,7-Dimethoxy-4-(3H)-quinazolinone
- 2-(2-Aminophenyl)quinazolin-4(3H)-one
Uniqueness
What sets ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate apart is its specific structural features, such as the presence of a pyrrolidine ring and the ®-benzyl group. These unique elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H27N3O3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
benzyl (2R)-2-(6,6-dimethyl-4-oxo-3,5,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-22(2)11-10-17-16(13-22)20(26)24-19(23-17)18-9-6-12-25(18)21(27)28-14-15-7-4-3-5-8-15/h3-5,7-8,18H,6,9-14H2,1-2H3,(H,23,24,26)/t18-/m1/s1 |
InChIキー |
FXSZFDBHPFMYLR-GOSISDBHSA-N |
異性体SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)[C@H]3CCCN3C(=O)OCC4=CC=CC=C4)C |
正規SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)C3CCCN3C(=O)OCC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one](/img/structure/B8286911.png)
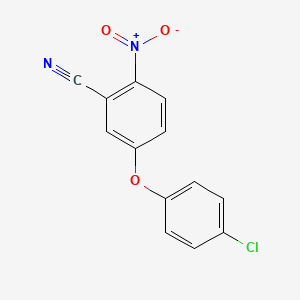
![1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8286916.png)
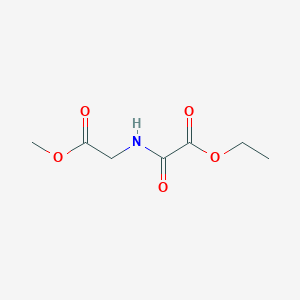
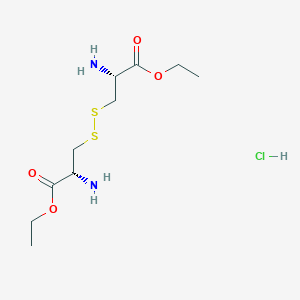
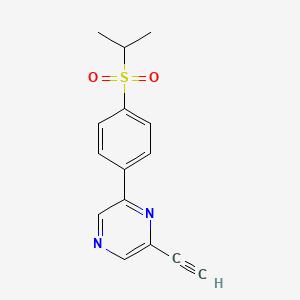
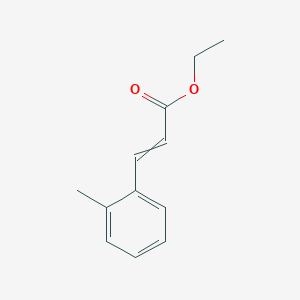
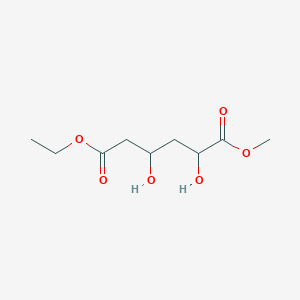
![4-(2,5-Difluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8286961.png)
